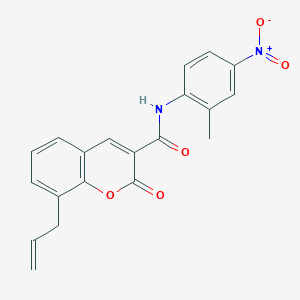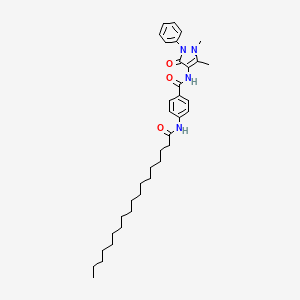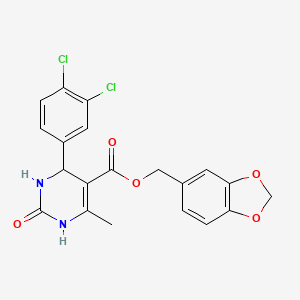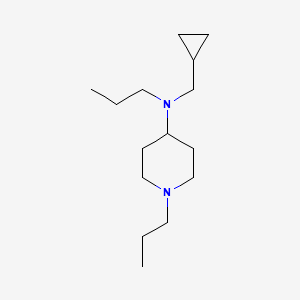
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as ANCCA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. ANCCA belongs to the class of chromene derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide exerts its anticancer activity by inhibiting the activation of the NF-κB signaling pathway, which is involved in the regulation of various cellular processes, including inflammation, cell survival, and proliferation. This compound inhibits the phosphorylation of IκBα, which prevents its degradation and subsequent activation of NF-κB. This leads to the downregulation of various NF-κB target genes involved in cancer progression, such as cyclin D1, Bcl-2, and MMP-9.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells by downregulating the expression of MMP-9 and other proteins involved in cancer metastasis. This compound has been found to sensitize cancer cells to chemotherapy and radiotherapy by increasing their susceptibility to DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, such as its high potency and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, this compound has some limitations, such as its poor solubility in water, which may affect its bioavailability and pharmacokinetics. Moreover, this compound has not been extensively studied in vivo, and its toxicity and side effects are not well understood.
Direcciones Futuras
For 8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide research include exploring its efficacy in animal models of cancer, optimizing its pharmacokinetics and bioavailability, and investigating its toxicity and side effects. This compound has the potential to be developed into a novel anticancer agent with improved efficacy and reduced toxicity.
Métodos De Síntesis
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide can be synthesized using a multistep process involving the condensation of 2-hydroxyacetophenone with 2-methyl-4-nitroaniline, followed by the alkylation of the resulting intermediate with allyl bromide. The final product is obtained by reacting the intermediate with ethyl oxalyl chloride and subsequent cyclization. The purity of this compound can be improved by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
8-allyl-N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by targeting the NF-κB signaling pathway. This compound has also been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis. Moreover, this compound has been shown to sensitize cancer cells to chemotherapy and radiotherapy, which may enhance their effectiveness.
Propiedades
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-3-5-13-6-4-7-14-11-16(20(24)27-18(13)14)19(23)21-17-9-8-15(22(25)26)10-12(17)2/h3-4,6-11H,1,5H2,2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSBZQPAROHIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387092 |
Source


|
| Record name | N-(2-Methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6015-33-4 |
Source


|
| Record name | N-(2-Methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70387092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5126517.png)
![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5126523.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)acetamide](/img/structure/B5126541.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-4-piperidinol](/img/structure/B5126543.png)
![3-(propylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5126545.png)
![4-[(5-imino-7-oxo-2-phenyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5126553.png)

![N-[3-(4-fluorophenyl)propyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5126570.png)
![5-[4-(diisobutylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5126576.png)

![N'-[2-(2-chlorophenoxy)acetyl]nicotinohydrazide](/img/structure/B5126591.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinol](/img/structure/B5126594.png)

